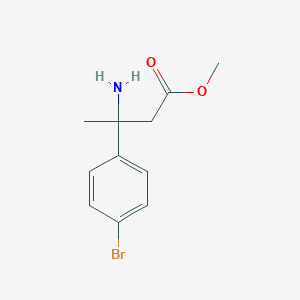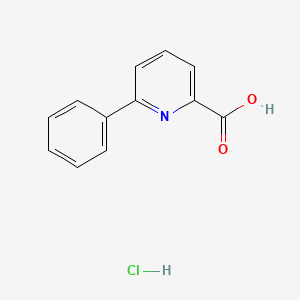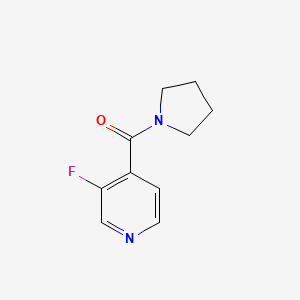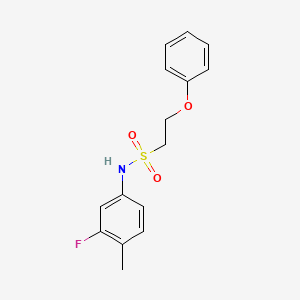![molecular formula C23H17ClN4O B2931343 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 899357-82-5](/img/structure/B2931343.png)
1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic organic compound belonging to the triazoloquinazoline class
作用机制
Target of Action
The primary target of this compound is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation . It has emerged as a potential therapeutic target for the treatment of cancer .
Mode of Action
The compound interacts with PCAF through effective binding with its active site . This interaction inhibits the bromodomain of PCAF, thereby affecting its function . The compound’s mode of action is primarily through the inhibition of PCAF, which can lead to changes in gene expression and potentially halt the progression of cancer .
Biochemical Pathways
The inhibition of PCAF affects the acetylation of histones, a process crucial for the regulation of gene expression . This can lead to changes in various biochemical pathways involved in cell growth and proliferation, particularly those pathways that are often dysregulated in cancer .
Pharmacokinetics
These studies involve molecular docking to rationalize the binding affinities of the compound towards PCAF .
Result of Action
The result of the compound’s action is the inhibition of PCAF, which can lead to changes in gene expression . This can potentially halt the progression of cancer, as PCAF has been identified as a therapeutic target for this disease . The compound has demonstrated anticancer activity against various human cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the following steps:
Formation of the Triazoloquinazoline Core: This is achieved by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives.
Substitution Reactions:
Cyclization and Final Assembly: The final step involves cyclization to form the triazoloquinazoline ring system under controlled conditions, typically using acidic or basic catalysts.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the sequential reactions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
化学反应分析
Types of Reactions: 1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for cyclization and substitution reactions.
Major Products:
Oxidation Products: Depending on the conditions, oxidation can lead to the formation of quinazoline N-oxides.
Reduction Products: Reduction typically yields the corresponding amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anxiolytic, sedative, and anticonvulsant agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as GABA receptors.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
相似化合物的比较
Phenazolam: A benzodiazepine derivative with similar sedative properties.
Triazolam: Another triazoloquinazoline with anxiolytic and hypnotic effects.
Uniqueness: 1-(3-Chlorophenyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to its specific substitution pattern and the resulting pharmacological profile, which may offer distinct therapeutic advantages over other compounds in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(3-chlorophenyl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O/c24-18-10-6-9-17(15-18)21-25-26-23-27(14-13-16-7-2-1-3-8-16)22(29)19-11-4-5-12-20(19)28(21)23/h1-12,15H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKXHXKTZQAERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2931260.png)
![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)

![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)
![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)

![N-{2-[4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2931272.png)
![N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2931273.png)

![N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide](/img/structure/B2931276.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2931279.png)

![3-cyclopropyl-6-[4-(furan-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B2931283.png)
